molecular formula C29H48O2 B1246804 12alpha-Hydroxystigmast-4-en-3-one

12alpha-Hydroxystigmast-4-en-3-one

Cat. No. B1246804
M. Wt: 428.7 g/mol
InChI Key: IULLRLIZPZAIAB-OLFJSBBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12alpha-Hydroxystigmast-4-en-3-one is a natural product found in Toona ciliata with data available.

Scientific Research Applications

Bioactive Properties and Cytotoxicity

12alpha-Hydroxystigmast-4-en-3-one has been identified as a bioactive compound with notable cytotoxic properties. Specifically, it was isolated from the petroleum ether extract of the plant Toona ciliata and demonstrated significant cytotoxicity in a brine shrimp lethality bioassay. Furthermore, it showed substantial antitumor activity, highlighting its potential in cancer research and treatment strategies (Chowdhury et al., 2003).

Role in Sterol Metabolism and Bile Acid Synthesis

12alpha-Hydroxystigmast-4-en-3-one is also relevant in the context of sterol metabolism and bile acid synthesis. The expression of sterol 12alpha-hydroxylase significantly affects the composition of the bile acid pool, thereby impacting bile acid biosynthesis and the overall hydrophobicity of the bile acid pool. This regulatory role is crucial for maintaining physiological balance and has implications in digestive health and liver function (Pandak et al., 2001).

properties

Product Name

12alpha-Hydroxystigmast-4-en-3-one

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(8R,9S,10R,12S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)24-12-13-25-23-11-10-21-16-22(30)14-15-28(21,5)26(23)17-27(31)29(24,25)6/h16,18-20,23-27,31H,7-15,17H2,1-6H3/t19-,20-,23+,24-,25+,26+,27+,28+,29-/m1/s1

InChI Key

IULLRLIZPZAIAB-OLFJSBBZSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C)C(C)C

synonyms

12-hydroxystigmast-4-en-3-one
12alpha-hydroxystigmast-4-en-3-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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